Convallatoxin

Description

Properties

IUPAC Name |

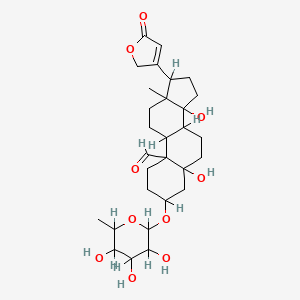

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,14-15,17-20,22-25,32-36H,3-10,12-13H2,1-2H3/t15-,17-,18+,19-,20+,22-,23+,24+,25-,26+,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULMNSIAKWANQO-JQKSAQOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862073 | |

| Record name | Convallatoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Convallatoxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in water, Soluble in alcohol, acetone; slightly soluble in chloroform, ethyl acetate; practically insoluble in ether, petroleum ether | |

| Record name | Convallatoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Convallatoxin batches made in Switzerland, West Germany, and Britain contained periguloside, convallatoxol, aglycons, and noncardenolides. The impurities were removed by column chromatography on neutral aluminum oxide-silica gel (1:1) by elution with CHCl3-ethanol (4:1). | |

| Record name | Convallatoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms from methanol + ether, Crystals or prisms from methanol or ether | |

CAS No. |

508-75-8 | |

| Record name | Convallatoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=508-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Convallatoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Convallatoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Convallatoxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONVALLATOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY264VIR1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Convallatoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

235-242 °C | |

| Record name | Convallatoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Convallatoxin: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Convallatoxin is a potent cardenolide glycoside, a class of naturally occurring steroids known for their profound effects on cardiac muscle. It is the principal toxic cardiac glycoside found in several plant species and has been the subject of significant research due to its pharmacological activities, which include cardiotonic, anticancer, and antiviral properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its molecular mechanisms of action through various signaling pathways.

Natural Sources of this compound

This compound has been identified in a variety of plant species across different families. The primary and most well-documented source is Lily of the Valley (Convallaria majalis), but other plants also serve as natural reservoirs for this compound.

| Plant Species | Family | Common Name | Plant Part(s) Containing this compound |

| Convallaria majalis | Asparagaceae | Lily of the Valley | All parts (leaves, flowers, rhizomes, roots, berries)[1][2][3] |

| Antiaris toxicaria | Moraceae | Upas Tree | Latex, bark, seeds[4][5][6][7][8][9][10][11][12][13] |

| Ornithogalum umbellatum | Asparagaceae | Star of Bethlehem | Bulbs, flowers (all parts are poisonous) |

| Adonis vernalis | Ranunculaceae | Spring Pheasant's Eye | Aerial parts |

| Adonis amurensis | Ranunculaceae | Amur Adonis | Roots, herbage |

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and even the geographic location and time of harvest. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Concentration of this compound | Method of Analysis |

| Convallaria majalis | Dried Aerial Parts | 4% to 40% of total cardiac glycosides | Not specified[2] |

| Convallaria majalis | Medicinal Tincture | 0.012 to 0.018 mg/mL | HPLC[10][14] |

| Antiaris toxicaria | Seeds | 0.325% w/w | RP-HPLC[10] |

Extraction and Isolation Protocols

The extraction of this compound from its natural sources requires multi-step processes to isolate the compound from a complex mixture of other phytochemicals.

Experimental Protocol 1: Isolation of this compound Acetonide from Convallaria majalis Flowers

This protocol is adapted from a patented method for the isolation of this compound.

1. Preparation of the Crude Glycoside Extract:

-

Macerate 500 g of powdered Convallaria majalis flowers with 5 liters of 50% aqueous methanol for 72 hours at room temperature with stirring.

-

Filter the mixture by suction and wash the residue with 1 liter of aqueous methanol.

-

Concentrate the dark-brown drug extract to 0.8 liters in a rotary evaporator under vacuum at a bath temperature of 35-40°C.

-

Continuously extract the concentrate with a chloroform/ethanol mixture (93:7 v/v) in an extractor at 35-40°C and 140 torr for 48 hours, exchanging the solvent every 8 hours.

-

Concentrate the combined organic phases to approximately 5 ml by evaporation in vacuo and add to 100 ml of petroleum ether.

-

After standing for 2 hours at 5°C, decant the supernatant. The remaining dark-brown slurry contains the crude glycoside extract.

2. Formation of this compound-Acetonide:

-

Evaporate the crude glycoside extract to dryness in vacuo.

-

Suspend the resulting dark-brown foam in 50 ml of anhydrous acetone.

-

Add 20 ml of 2,2-dimethoxypropane and 150 mg of p-toluenesulfonic acid-monohydrate.

-

Allow the solution to stand for 10 minutes at room temperature with occasional shaking.

-

Neutralize the solution with a 5% aqueous sodium bicarbonate solution.

3. Isolation and Purification:

-

Extract the neutralized solution three times with chloroform.

-

Combine and dry the chloroform extracts and evaporate to dryness in vacuo.

-

Separate the residue into an acetonide fraction, a less polar fraction, and a more polar fraction by chromatography on neutral aluminum oxide (activity grade II) using chloroform and chloroform/methanol (98:2) as eluents.

-

Crystallize the acetonide fraction from methanol/water at 0°C to obtain pure this compound-acetonide.

4. Hydrolysis to this compound:

-

Dissolve the this compound-acetonide in a water-miscible solvent such as ethanol, acetone, or dioxane.

-

Add aqueous mineral acid (preferably 0.1-1% sulfuric acid) and perform hydrolysis at room temperature or a slightly elevated temperature (50-55°C) to yield crystalline this compound.

Yield:

-

From 320 g of Convallaria majalis flowers, 365 mg of pure this compound-acetonide was obtained, corresponding to a minimum this compound content of 0.1% of the drug used.

Experimental Protocol 2: General Extraction and Fractionation of Cardiac Glycosides from Antiaris toxicaria Bark

This protocol describes a general method for the fractionation of cardiac glycosides from Antiaris toxicaria.

1. Initial Extraction:

-

Extract the fresh trunk bark of Antiaris toxicaria with ethanol.

-

Evaporate the ethanol to obtain a crude residue.

2. Solvent Partitioning:

-

Partition the residue between chloroform and water.

-

Separate the layers and then partition the aqueous layer with n-butanol.

-

Concentrate the chloroform, n-butanol, and water-soluble fractions.

3. Chromatographic Separation:

-

Subject the chloroform and n-butanol fractions individually to column chromatography over silica gel and Diaion HP-20.

-

Monitor the resulting subfractions for the presence of cardiac glycosides using a sulfuric acid spray reagent on a TLC plate (cardiac glycosides appear as green spots).

-

Further purify the positive fractions using techniques such as semi-preparative reversed-phase HPLC and Sephadex LH-20 column chromatography to isolate individual cardiac glycosides, including this compound.

Workflow for Extraction and Isolation of this compound

Molecular Mechanisms and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of downstream effects.

Inhibition of Na+/K+-ATPase and Cardiotonic Effects

The most well-characterized mechanism of action for this compound is its inhibition of the Na+/K+-ATPase enzyme, which is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

Induction of Apoptosis and Autophagy

Recent research has highlighted the potent anticancer properties of this compound, which are mediated through the induction of programmed cell death (apoptosis) and autophagy.

Apoptosis Induction: this compound has been shown to induce apoptosis through multiple pathways:

-

JAK/STAT3 Pathway: Inhibition of the JAK/STAT3 signaling cascade.

-

Akt-E2F1 Pathway: Attenuation of the Akt-E2F1 signaling pathway.

-

Wnt/β-catenin Pathway: Inactivation of the Wnt/β-catenin pathway.

Autophagy Induction: this compound induces autophagy primarily through the inhibition of the mTOR signaling pathway.

Conclusion

This compound remains a molecule of significant interest for its potent biological activities. While Convallaria majalis is its most renowned source, other plant species offer alternative natural reservoirs. The extraction and purification of this compound are complex but well-documented for Convallaria majalis, providing a solid foundation for further research and development. Understanding its multifaceted mechanisms of action, particularly its ability to induce apoptosis and autophagy in cancer cells, opens promising avenues for its therapeutic application beyond its traditional use as a cardiotonic agent. Further research is warranted to develop standardized and efficient extraction protocols for other plant sources and to fully elucidate the therapeutic potential of this remarkable natural compound.

References

- 1. thenaturopathicherbalist.com [thenaturopathicherbalist.com]

- 2. researchgate.net [researchgate.net]

- 3. botany-world.com [botany-world.com]

- 4. Cardiac Glycosides from Antiaris toxicaria with Potent Cardiotonic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiproliferative cardiac glycosides from the latex of Antiaris toxicaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cytotoxic cardiac glycosides and coumarins from Antiaris toxicaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cardiac glycosides from the bark of Antiaris toxicaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxic cardenolide glycosides from the seeds of Antiaris toxicaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cardiac glycosides from Antiaris toxicaria with potent cardiotonic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Synthesis of Convallatoxin

This technical guide provides a comprehensive overview of the chemical structure, synthesis pathways, and biological interactions of this compound, a cardiac glycoside with significant therapeutic potential. The information presented herein is intended to support research and development efforts in pharmacology and medicinal chemistry.

Chemical Structure of this compound

This compound is a cardenolide glycoside found in plants of the Convallaria majalis (lily of the valley) species.[1][2][3] Its structure consists of a steroidal aglycone, strophanthidin, linked to a 6-deoxy-α-L-mannopyranosyl (L-rhamnosyl) group.[4][5]

The systematic IUPAC name for this compound is (1R,3aS,3bR,5aS,7S,9aS,9bS,11aR)-3a,5a-dihydroxy-11a-methyl-1-(5-oxo-2,5-dihydrofuran-3-yl)-7-{[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}hexadecahydro-9aH-cyclopenta[a]phenanthrene-9a-carbaldehyde.[4] A shorter, semisystematic name is 5,14-dihydroxy-19-oxo-3β-(α-L-rhamnopyranosyloxy)-5β-card-20(22)-enolide.[4]

The chemical formula for this compound is C29H42O10, and it has a molar mass of 550.645 g·mol⁻¹.[4] The structure features five hydrogen bond donors and ten hydrogen bond acceptors.[4]

Physicochemical and Pharmacokinetic Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C29H42O10 | [4][6][7] |

| Molar Mass | 550.645 g·mol⁻¹ | [4] |

| Melting Point | 235-242 °C | [4][7] |

| Optical Rotation | [α]D22 -1.7 ± 3° (c = 0.65 in methanol) | [7] |

| [α]D25 -9.4 ± 3° (c = 0.72 in dioxane) | [7] | |

| Solubility | Soluble in alcohol, acetone; slightly soluble in chloroform, ethyl acetate, and water (1:2000); practically insoluble in ether, petr ether. | [4][7] |

| LD50 (mice, rats) | 10.0 mg/kg (i.p.), 16.0 mg/kg (i.v.) | [7] |

| Therapeutic Index | 40–50 nM | [4] |

| P-gp Substrate Km | 1.1 ± 0.2 mM | [5] |

Synthesis of this compound

While this compound can be extracted from natural sources, it is also chemically synthesized.[4] The primary method for its synthesis is the Koenigs-Knorr reaction.[4]

This protocol is based on the established Koenigs-Knorr method for glycosylation.[4]

-

Glycosylation: Strophanthidin is reacted with 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide in a suitable solvent system, typically in the presence of a silver salt promoter (e.g., silver carbonate or silver oxide) to facilitate the formation of the glycosidic bond.

-

Alkaline Hydrolysis: Following the glycosylation reaction, the resulting acetylated this compound intermediate is subjected to alkaline hydrolysis to remove the acetyl protecting groups from the rhamnose moiety. This is typically achieved using a mild base such as sodium methoxide in methanol.

-

Extraction: The reaction mixture is then neutralized, and the this compound is extracted from the aqueous phase using an organic solvent in which it is sparingly soluble, such as chloroform or ethyl acetate. This step also helps to remove strophanthidin residues.[4]

-

Crystallization: The crude this compound is purified by crystallization from isopropanol to yield the final product.[4]

A reported synthesis yielded 13.6 grams of this compound from 10 grams of strophanthidin.[4]

Biological Activity and Signaling Pathways

This compound exerts its biological effects through various signaling pathways, making it a molecule of interest for multiple therapeutic applications.

As a cardiac glycoside, the primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump in cardiac myocytes.[4] This leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in increased intracellular calcium and enhanced cardiac contractility.[4]

This compound has demonstrated anticancer properties by inducing both autophagy and apoptosis in cancer cells.[4] It induces autophagy in human cervical carcinoma (HeLa) cells by blocking the mTOR signaling pathway, which is a known inhibitor of autophagy.[4] Furthermore, it promotes apoptosis by increasing the cleavage of caspase-3 and PARP.[4]

This compound has been shown to possess anti-inflammatory properties. It can promote the polarization of M2 macrophages, which are involved in tissue repair and inflammation resolution, through the PPARγ-Integrin αvβ5 signaling pathway.[8] It also suppresses the NF-κB pathway, a key regulator of inflammatory responses.

Metabolism

This compound is primarily metabolized in the liver. The main metabolic reaction is a phase I reduction of the aldehyde group at C-10 to an alcohol group, converting this compound to convallatoxol.[4] This reaction is catalyzed by cytochrome P450 reductase and increases the polarity of the compound, facilitating its excretion.[4] Phase II metabolism of this compound has not been extensively reported.[4]

Conclusion

This compound is a potent cardiac glycoside with a well-defined chemical structure and established synthesis routes. Its diverse biological activities, including cardiotonic, anticancer, and anti-inflammatory effects, stem from its interaction with multiple key signaling pathways. The detailed information provided in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of this compelling natural product.

References

- 1. Glycosides from Lily of the Valley for Controlled Poisoning – Part of The Chemistry of Breaking Bad - ChemistryViews [chemistryviews.org]

- 2. This compound, the primary cardiac glycoside in lily of the valley (Convallaria majalis), induces tissue factor expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steroidal Glycosides from Convallaria majalis Whole Plants and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C29H42O10 | CID 441852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. This compound [drugfuture.com]

- 8. researchgate.net [researchgate.net]

The Pharmacological Profile of Convallatoxin: A Technical Guide

Convallatoxin, a potent cardiac glycoside isolated from the lily of the valley (Convallaria majalis), has a long history in traditional medicine for treating cardiac ailments.[1][2][3] In recent years, its complex pharmacological properties have garnered significant interest within the scientific community, particularly for its potential applications in oncology and virology. This guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics, with a special emphasis on its cytotoxic and antiviral effects.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[1][4][5] This inhibition leads to a cascade of downstream effects that vary depending on the cell type and context.

Cardiac Effects

In cardiac myocytes, the inhibition of Na+/K+-ATPase by this compound leads to an increase in intracellular sodium concentration.[1] This, in turn, alters the function of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium. The elevated calcium levels in the sarcoplasmic reticulum lead to a more forceful contraction of the cardiac muscle, producing a positive inotropic effect.[1] This action is the basis for its traditional use in treating congestive heart failure and arrhythmias.[1][3]

Anticancer Effects

This compound exhibits potent cytotoxic effects against a variety of cancer cell lines, including lung, colon, breast, and glioma cells.[1][6][7][8] Its anticancer activity is multifactorial, involving the induction of apoptosis and autophagy, as well as the inhibition of key signaling pathways that promote cancer cell survival and proliferation.

1.2.1. Induction of Apoptosis and Autophagy:

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.[9][10][11] This is evidenced by the increased cleavage of caspase-3 and poly ADP-ribose polymerase (PARP), which are key executioners of the apoptotic cascade.[9][10][11] Furthermore, this compound can trigger autophagy, a cellular process of self-digestion, which can also contribute to cell death in a dose- and time-dependent manner.[1][9][10]

1.2.2. Inhibition of Pro-Survival Signaling Pathways:

This compound has been found to modulate several signaling pathways that are often dysregulated in cancer:

-

mTOR Signaling: In human cervical carcinoma cells, this compound induces autophagy by blocking the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][9]

-

JAK/STAT3 Pathway: In glioma cells, this compound inhibits proliferation, migration, invasion, and angiogenesis by downregulating the phosphorylation of Janus kinase (JAK) and signal transducer and activator of transcription 3 (STAT3).[8]

-

Akt-E2F1 Pathway: In K562 leukemia cells, this compound inhibits cell proliferation and induces apoptosis by attenuating the Akt-E2F1 signaling pathway.[12]

Antiviral Effects

This compound has demonstrated significant antiviral activity, particularly against the Human Cytomegalovirus (CMV).[1][9] Its mechanism of viral inhibition is linked to its primary effect on the Na+/K+-ATPase. By inhibiting this pump, this compound reduces the sodium gradient across the cell membrane, which in turn limits the cotransport of methionine into the cell.[1][9] This depletion of intracellular methionine impairs viral protein synthesis, thereby inhibiting viral replication.[1][9] Notably, this compound is effective against ganciclovir-resistant strains of CMV.[9]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound are critical to understanding its therapeutic potential and toxicity.

-

Absorption: In rats, this compound is absorbed from the jejunum via an active transport mechanism.[9]

-

Distribution: this compound is a substrate for P-glycoprotein (P-gp), a transporter that can influence its distribution into tissues like the brain and kidneys.[9]

-

Metabolism: In rats, this compound undergoes Phase I metabolism through reduction to convallatoxol, which increases its polarity and facilitates excretion.[1] However, this metabolic pathway is not prominent in guinea pigs and is only found in trace amounts in cats.[1]

-

Toxicity: this compound has a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the toxic dose.[1][5] The LD50 (the dose lethal to 50% of a test population) in mice, when administered intravenously, is 6.3 mg/kg.[9] Symptoms of toxicity include dizziness, fatigue, nausea, vision disturbances, hypertension, and cardiac arrhythmias, which can lead to cardiac arrest and death.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro cytotoxicity and in vivo toxicity of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Parameter | Value | Exposure Time | Reference |

| MCF-7 | Breast Cancer (ER+) | IC50 | 27.65 ± 8.5 nM | 24 h | [1] |

| MCF-7 | Breast Cancer (ER+) | IC50 | 5.32 ± 0.15 nM | 72 h | [1] |

| HCT116 | Colorectal Cancer | LD50 | 50 nM | Not Specified | [1] |

| A549 | Non-small cell lung cancer | Effective Dose | 10 nM | Not Specified | [1] |

| U251MG | Glioma | Effective Dose | 12.5-50 nM | 24, 48, 72 h | [8] |

| A172 | Glioma | Effective Dose | 12.5-50 nM | 24, 48, 72 h | [8] |

Table 2: In Vivo Toxicity of this compound

| Species | Route of Administration | Parameter | Value | Reference |

| Mouse | Intravenous | LD50 | 6.3 mg/kg | [9] |

| Mouse | Intraperitoneal | LD50 | 10 mg/kg | [13] |

Experimental Protocols

A variety of experimental methods are employed to investigate the pharmacological properties of this compound.

Cell Viability Assays

-

Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

-

Methodologies:

-

MTT Assay: Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

-

CCK-8 Assay: Utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to an orange formazan product.[8][14] The amount of formazan is directly proportional to the number of living cells.[8][14]

-

AlamarBlue Assay: Employs a resazurin-based indicator that fluoresces and changes color in response to cellular metabolic reduction.

-

Trypan Blue Assay: A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells are stained.

-

Apoptosis Assays

-

Principle: These assays detect the biochemical and morphological changes characteristic of apoptosis.

-

Methodologies:

-

Annexin V-Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

-

Caspase and PARP Cleavage Analysis: Western blotting is used to detect the cleavage of pro-caspases into their active forms and the cleavage of PARP, both of which are hallmarks of apoptosis.[10][11]

-

Cell Cycle Analysis

-

Principle: This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Methodology: Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide. The fluorescence intensity of individual cells is measured by flow cytometry, which is proportional to the DNA content. This allows for the quantification of cells in each phase of the cell cycle.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ffhdj.com [ffhdj.com]

- 3. ffhdj.com [ffhdj.com]

- 4. Cytotoxic effects of the cardenolide this compound and its Na,K-ATPase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. The cardiac glycoside this compound inhibits the growth of colorectal cancer cells in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor effects of naturally occurring cardiac glycosides this compound and peruvoside on human ER+ and triple-negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits proliferation and angiogenesis of glioma cells via regulating JAK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C29H42O10 | CID 441852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, a Dual Inducer of Autophagy and Apoptosis, Inhibits Angiogenesis In Vitro and In Vivo | PLOS One [journals.plos.org]

- 11. This compound, a Dual Inducer of Autophagy and Apoptosis, Inhibits Angiogenesis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rapid Detection of this compound Using Five Digoxin Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Convallatoxin: A Technical Guide to its Discovery, Historical Medical Use, and Modern Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Convallatoxin, a potent cardiac glycoside isolated from the lily of the valley plant (Convallaria majalis), has a rich history in traditional medicine and is now a subject of intensive scientific research for its potential therapeutic applications beyond cardiology, particularly in oncology and virology. This technical guide provides an in-depth overview of the discovery of this compound, its historical use, and the contemporary understanding of its mechanism of action. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows associated with its study.

Discovery and Historical Context

The medicinal properties of the lily of the valley plant have been recognized for centuries, with mentions of its use in folk medicine dating back to medieval times.[1] It was often employed as a heart tonic, much like the better-known digitalis from the foxglove plant.[1][2] The isolation of the active compound, this compound, a cardenolide glycoside, allowed for a more precise understanding of its pharmacological effects.[3] Historically, it was administered to strengthen and regulate the heartbeat in conditions such as congestive heart failure and arrhythmias.[1]

This compound is a glycoside composed of the aglycone strophanthidin and the sugar α-L-rhamnose.[3] Its structural similarity to other cardiac glycosides, such as digoxin, underpins its primary mechanism of action.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity and pharmacokinetics of this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Concentration | Exposure Time | Reference |

| HCT116 | Colorectal Cancer | LD50 | ~50 nM | 24 h | [5] |

| MCF-7 | Breast Cancer (ER+) | IC50 | 27.65 ± 8.5 nM | 24 h | [6] |

| MCF-7 | Breast Cancer (ER+) | IC50 | 5.32 ± 0.15 nM | 72 h | [1][6] |

| MDA-MB-468 | Triple-Negative Breast Cancer | IC50 | 41.30 ± 6.33 nM | 24 h | [6] |

| MDA-MB-468 | Triple-Negative Breast Cancer | IC50 | 22.90 ± 1.10 nM | 72 h | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 | 281.03 ± 36.01 nM | 24 h | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 | 155.55 ± 28.49 nM | 72 h | [6] |

| A549 | Non-small cell lung cancer | Effective Dose | 10 nM | Not Specified | [1] |

| U251MG | Glioma | Effective Dose | 12.5, 25, 50 nM | Not Specified | [7] |

| A172 | Glioma | Effective Dose | 12.5, 25, 50 nM | Not Specified | [7] |

| K562 | Chronic Myelogenous Leukemia | IC50 | ~10 µM | 24 h | [8] |

Table 2: Anti-Angiogenic and Anti-Viral Activity of this compound

| Activity | Model | Metric | Concentration | Reference |

| Anti-angiogenesis | In vitro/In vivo | Effective Dose | 2–4 nM | [1] |

| Anti-viral (Human Cytomegalovirus) | In vitro | Efficacy | 0.01 µM (10 nM) | [1] |

| Anti-viral (Human Cytomegalovirus) | In vitro | Potency | ≤50 nM | [1] |

Table 3: Pharmacokinetic and Physicochemical Properties of this compound

| Parameter | Value | System/Condition | Reference |

| Therapeutic Index | 40–50 nM | General | [1] |

| P-glycoprotein Affinity (Km) | 1.07 ± 0.24 mM | Vesicular assay | [1] |

| P-glycoprotein Transport (Vmax) | 5.2 ± 0.4 mmol/mg protein/min | Vesicular assay | [1] |

| Melting Point | 235-242 °C | Not Applicable | [1] |

| Solubility | Soluble in alcohol, acetone; slightly soluble in chloroform, ethyl acetate, water | Not Applicable | [1] |

Key Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways. The primary mechanism involves the inhibition of the Na+/K+-ATPase pump, which has downstream consequences on intracellular ion concentrations and subsequently affects various cellular processes. In the context of cancer, this compound has been shown to interfere with critical pathways regulating cell survival, proliferation, and angiogenesis, such as the mTOR and JAK/STAT3 pathways.

Inhibition of Na+/K+-ATPase and Effects on Cardiac Myocytes

Caption: Inhibition of Na+/K+-ATPase by this compound leads to increased intracellular calcium and enhanced cardiac myocyte contraction.

mTOR Signaling Pathway in Cancer Cells

Caption: this compound induces autophagy and apoptosis in cancer cells by blocking the mTOR signaling pathway.[1]

JAK/STAT3 Signaling Pathway in Glioma Cells

Caption: this compound inhibits glioma cell proliferation and angiogenesis by downregulating the JAK/STAT3 signaling pathway.[7]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound.

Synthesis of this compound via the Koenigs-Knorr Method

The chemical synthesis of this compound can be achieved through the Koenigs-Knorr reaction, a classic method for glycoside synthesis.[1]

Principle: This method involves the glycosylation of an aglycone (strophanthidin) with a glycosyl halide (2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide) in the presence of a promoter.

Outline of the Protocol:

-

Glycosylation: Strophanthidin is reacted with 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide.

-

Hydrolysis: The resulting product undergoes alkaline hydrolysis to remove the acetyl protecting groups.

-

Extraction: The reaction mixture is extracted to separate the this compound from strophanthidin residues.

-

Crystallization: The final product is purified by crystallization from isopropanol.[1]

Caption: Workflow for the synthesis of this compound using the Koenigs-Knorr method.

Cell Viability Assay (MTT/CCK-8)

Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Transwell Migration and Invasion Assay

Principle: This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion) towards a chemoattractant.

Detailed Methodology:

-

Chamber Preparation: For invasion assays, coat the upper chamber of a transwell insert with Matrigel. For migration assays, no coating is necessary.[7]

-

Cell Seeding: Seed this compound-treated and control cells in serum-free medium in the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[7]

-

Incubation: Incubate the plate for a sufficient time to allow for cell migration/invasion (e.g., 48 hours).[7]

-

Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the cells that have migrated to the lower surface with crystal violet.[7]

-

Quantification: Count the number of migrated/invaded cells in several microscopic fields.

Tube Formation Assay for Angiogenesis

Principle: This in vitro assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract, a key step in angiogenesis.

Detailed Methodology:

-

Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.[7]

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.[7]

-

Treatment: Treat the HUVECs with conditioned medium from cancer cells previously treated with various concentrations of this compound.[7]

-

Incubation: Incubate the plate for a period that allows for tube formation (e.g., up to 36 hours).[7]

-

Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify angiogenesis by measuring parameters such as the number of branch points and total tube length.[7]

Caption: A general experimental workflow for investigating the anticancer effects of this compound.

Conclusion

This compound, a compound with a long history of medicinal use, is re-emerging as a molecule of significant interest in modern drug discovery. Its well-defined mechanism of action on the Na+/K+-ATPase pump, coupled with its ability to modulate key signaling pathways implicated in cancer and viral infections, makes it a compelling candidate for further investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of this fascinating natural product. However, its narrow therapeutic index necessitates careful dose-finding studies and highlights the importance of developing targeted delivery systems or novel analogs with improved safety profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ibidi.com [ibidi.com]

- 3. This compound, the primary cardiac glycoside in lily of the valley (Convallaria majalis), induces tissue factor expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C29H42O10 | CID 441852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The cardiac glycoside this compound inhibits the growth of colorectal cancer cells in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor effects of naturally occurring cardiac glycosides this compound and peruvoside on human ER+ and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits proliferation and angiogenesis of glioma cells via regulating JAK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-depth review of Convallatoxin's biological activities

An In-depth Technical Guide to the Biological Activities of Convallatoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent cardiac glycoside isolated from Convallaria majalis (Lily of the Valley), has long been recognized for its cardiotonic effects.[1][2] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients.[3][4][5] This inhibition leads to a cascade of intracellular events, ultimately increasing cardiac contractility. Beyond its traditional use in treating congestive heart failure and arrhythmias, recent research has unveiled a spectrum of other biological activities, positioning this compound as a molecule of significant interest in oncology and virology.[1][2][3][6][7][8] This technical guide provides an in-depth review of the multifaceted biological activities of this compound, with a focus on its anticancer properties. We present quantitative data on its cytotoxic and anti-angiogenic effects, detail the underlying molecular mechanisms and signaling pathways, and provide an overview of relevant experimental protocols.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The foundational biological activity of this compound is its potent inhibition of the Na+/K+-ATPase enzyme.[3][4][5] This transmembrane protein is responsible for actively transporting three sodium ions out of the cell and two potassium ions into the cell, a process essential for maintaining the ionic gradients necessary for various physiological functions, including nerve impulse transmission and muscle contraction.

By binding to the Na+/K+-ATPase, this compound disrupts this ion exchange. The resulting increase in intracellular sodium concentration alters the function of the sodium-calcium exchanger, leading to an accumulation of intracellular calcium. In cardiac myocytes, this elevated calcium level enhances the contractility of the heart muscle, which is the basis of its therapeutic effect in heart failure.[3]

Experimental Protocol: Na+/K+-ATPase Activity Assay

The inhibitory effect of this compound on Na+/K+-ATPase activity can be quantified using a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[9][10][11]

Principle: Na+/K+-ATPase hydrolyzes ATP to ADP and Pi. The amount of Pi produced is directly proportional to the enzyme's activity. The presence of an inhibitor like this compound will reduce the amount of Pi generated.

General Procedure:

-

Sample Preparation: Prepare tissue homogenates or cell lysates containing the Na+/K+-ATPase enzyme. Protein concentration should be determined to normalize enzyme activity.

-

Reaction Mixture: Set up reaction tubes containing a buffer solution, MgCl2, KCl, NaCl, and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound to the experimental tubes. Include a control group with no inhibitor and a blank group with no enzyme. Ouabain, a well-known Na+/K+-ATPase inhibitor, can be used as a positive control.

-

Enzyme Reaction: Initiate the reaction by adding the enzyme preparation to the reaction mixtures and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a solution that denatures the enzyme, such as trichloroacetic acid (TCA).

-

Phosphate Detection: Add a colorimetric reagent (e.g., a solution containing ammonium molybdate and a reducing agent) that reacts with the liberated Pi to produce a colored complex.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm) using a spectrophotometer.

-

Calculation: The specific activity of Na+/K+-ATPase is calculated based on the difference in Pi production in the presence and absence of the inhibitor and normalized to the protein concentration.

Anticancer Activities

A growing body of evidence highlights the potent anticancer properties of this compound across various cancer cell lines. These activities are multifaceted, encompassing cytotoxicity, induction of apoptosis and autophagy, and inhibition of angiogenesis.[1][2][3][6][7][8]

Cytotoxicity and Antiproliferative Effects

This compound exhibits significant cytotoxic and antiproliferative effects on a range of cancer cells, often at nanomolar concentrations.[6] This activity has been demonstrated in lung, colon, breast, and colorectal cancer cell lines, as well as in glioma and osteosarcoma cells.[3][12][13]

| Cell Line | Cancer Type | Effect | Concentration | Reference |

| A549 | Non-small cell lung cancer | Cytostatic and cytotoxic effects | 10 nM | [3][14] |

| HCT116 | Colorectal cancer | Antiproliferative | Not specified | [1][15] |

| MCF-7 | Breast cancer (ER+) | IC50 | 27.65 ± 8.5 nM (24h), 5.32 ± 0.15 nM (72h) | [3] |

| HeLa | Cervical cancer | Cytotoxic | 5 nM | [6] |

| U251MG, A172 | Glioma | Anti-proliferative | 12.5-50 nM | [12] |

| K562 | Leukemia | Inhibition of proliferation | Not specified | [1][16] |

| MG63, U2OS | Osteosarcoma | Suppression of proliferation | 12.5-50 nM | [13] |

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[6][7] This is a key mechanism underlying its anticancer efficacy. The apoptotic process is characterized by a series of morphological and biochemical changes, including cell shrinkage, membrane blebbing, and DNA fragmentation.

Key Molecular Events in this compound-Induced Apoptosis:

-

Caspase Activation: this compound treatment leads to the cleavage and activation of key executioner caspases, such as caspase-3.[3][6][7]

-

PARP Cleavage: Activated caspase-3 subsequently cleaves poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[3][6][7] PARP cleavage is a hallmark of apoptosis.

-

p53-Independent Apoptosis: Notably, this compound can induce apoptosis in colorectal cancer cells independently of the p53 tumor suppressor protein, suggesting its potential therapeutic utility in cancers with p53 mutations.[15][17]

Experimental Protocol: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][18]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can enter late apoptotic and necrotic cells where membrane integrity is compromised.

General Procedure:

-

Cell Treatment: Culture cancer cells and treat with this compound at various concentrations and for different durations. Include an untreated control.

-

Cell Harvesting: Gently harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in a binding buffer containing fluorescently labeled Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Induction of Autophagy

In addition to apoptosis, this compound can also induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[3][6][7] While autophagy is typically a survival mechanism, extensive autophagy can lead to cell death. This compound has been identified as a dual inducer of both autophagy and apoptosis.[6][7]

Signaling Pathway: this compound-induced autophagy is mediated through the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway.[3][6] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a known trigger for autophagy.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has been shown to possess anti-angiogenic properties, inhibiting the proliferation and tube formation of human umbilical vein endothelial cells (HUVECs).[6][7] This anti-angiogenic activity is linked to its ability to induce both apoptosis and autophagy in endothelial cells.[6][7]

| Effect | Cell Type | Concentration | Reference |

| Inhibition of angiogenesis | HUVECs | 2-4 nM | [3] |

| Stronger growth inhibitory activity than on cancer cells | HUVECs | Not specified | [7] |

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways.

mTOR Signaling Pathway

As mentioned, this compound inhibits the mTOR signaling pathway, a crucial regulator of cell metabolism, growth, and survival.[3][6] This inhibition is a key mechanism for its induction of autophagy.

References

- 1. ffhdj.com [ffhdj.com]

- 2. ffhdj.com [ffhdj.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. cymitquimica.com [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a Dual Inducer of Autophagy and Apoptosis, Inhibits Angiogenesis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a Dual Inducer of Autophagy and Apoptosis, Inhibits Angiogenesis In Vitro and In Vivo | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Na+k+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]

- 11. mybiosource.com [mybiosource.com]

- 12. This compound inhibits proliferation and angiogenesis of glioma cells via regulating JAK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound suppresses osteosarcoma cell proliferation, migration, invasion, and enhances osteogenic differentiation by downregulating parathyroid hormone receptor 1 (PTHR1) expression and inactivating Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxic effects of the cardenolide this compound and its Na,K-ATPase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The cardiac glycoside this compound inhibits the growth of colorectal cancer cells in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The cardiac glycoside this compound inhibits the growth of colorectal cancer cells in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Dance of Structure and Activity: An In-depth Technical Guide to Convallatoxin's Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Convallatoxin, a potent cardiac glycoside found in the lily of the valley (Convallaria majalis), has long been recognized for its profound effects on cardiac muscle.[1] Beyond its traditional use in treating heart conditions, emerging research has highlighted its potential as an anti-cancer agent, demonstrating cytotoxic effects against various cancer cell lines.[2][3] This guide delves into the critical relationship between the molecular structure of this compound and its biological activity, providing a comprehensive resource for researchers and drug development professionals. We will explore its mechanism of action, present quantitative structure-activity relationship (SAR) data, detail key experimental protocols, and visualize the intricate signaling pathways it modulates.

The Core Mechanism: A Tale of a Pump and an Ion Gradient

The primary molecular target of this compound is the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[4][5] Like other cardiac glycosides, this compound binds to a specific site on the α-subunit of this pump, stabilizing it in a phosphorylated conformation.[4] This action inhibits the pump's ability to dephosphorylate and transport ions, leading to a cascade of downstream effects.

The inhibition of the Na+/K+-ATPase results in an increase in the intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium. In cardiac myocytes, this elevated calcium concentration enhances the force of contraction, which is the basis for its cardiotonic effects.[6] In the context of cancer, this disruption of ion homeostasis and the subsequent activation of various signaling pathways are thought to contribute to its cytotoxic and anti-proliferative properties.[3]

Structure-Activity Relationship: A Symphony of Moieties

The biological activity of this compound is intricately linked to its tripartite structure: a steroid nucleus, an unsaturated lactone ring at the C-17 position, and a sugar moiety at the C-3 position.[7] Subtle modifications to any of these components can significantly impact its potency and efficacy.

The Aglycone: Strophanthidin

The aglycone of this compound is strophanthidin. The steroid core and the unsaturated lactone ring are crucial for its binding to the Na+/K+-ATPase and subsequent inhibition. The cis-fusion of the A/B and C/D rings and the trans-fusion of the B/C rings in the steroid nucleus are important for optimal activity. The presence of hydroxyl groups at specific positions on the steroid core also influences binding affinity.

The Glycosidic Linkage: The Rhamnose Moiety

This compound possesses a rhamnose sugar attached at the C-3 position of the strophanthidin core. The sugar moiety is not directly involved in binding to the primary recognition site on the Na+/K+-ATPase but plays a critical role in modulating the compound's pharmacokinetic and pharmacodynamic properties. It can influence the molecule's solubility, cell permeability, and the overall affinity and duration of binding to the enzyme. Generally, glycosides are more active than their corresponding aglycones.[7]

Quantitative Data on Structure-Activity Relationships

The following tables summarize the available quantitative data on the cytotoxic and Na+/K+-ATPase inhibitory activities of this compound and related cardiac glycosides. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, such as cell lines and assay methodologies.

Table 1: Cytotoxicity of this compound and Related Cardiac Glycosides in Human Cancer Cell Lines

| Compound | Cell Line | Assay Duration | IC50 (nM) | Reference |

| This compound | MCF-7 (Breast) | 24h | 27.65 ± 8.5 | [8] |

| MCF-7 (Breast) | 72h | 5.32 ± 0.15 | [8] | |

| MDA-MB-468 (Breast) | 72h | Lower than MDA-MB-231 | [8] | |

| MDA-MB-231 (Breast) | 72h | Higher than MDA-MB-468 | [8] | |

| HUVEC (Endothelial) | 4h | Cytotoxic at 50-100 nM | [9] | |

| Peruvoside | MCF-7 (Breast) | 24h | 47.5 ± 13.1 | [8] |

| MCF-7 (Breast) | 72h | 9.4 ± 0.57 | [8] | |

| Strophanthidin | MCF-7 (Breast) | 24h | Little effect | [8] |

| MDA-MB-468 (Breast) | 24h | Little effect | [3] | |

| MDA-MB-231 (Breast) | 24h | Little effect | [3] |

Table 2: Na+/K+-ATPase Inhibitory Activity of Strophanthidin and Related Compounds

| Compound | Enzyme Source | IC50 / Ki / Kd | Reference |

| Strophanthidin | Human α4 isoform | 4.8 nM (IC50) | [5] |

| Ouabain | Not specified | Generally more potent than strophanthidin | [5] |

Experimental Protocols

1. Na+/K+-ATPase Inhibition Assay

This assay determines the inhibitory activity of a compound on the Na+/K+-ATPase enzyme by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

-

Principle: The total ATPase activity is measured in the presence of Na+, K+, Mg2+, and ATP. The activity of other ATPases is measured in the absence of K+ and in the presence of a specific Na+/K+-ATPase inhibitor (like ouabain or the test compound). The difference between these two measurements represents the specific Na+/K+-ATPase activity.[4]

-

Materials:

-

Na+/K+-ATPase enzyme preparation

-

Assay Buffer (e.g., Tris-HCl)

-

ATP solution

-

Test compound (this compound or its analogs)

-

Positive control (e.g., Ouabain)

-

Reagent for phosphate detection (e.g., malachite green-based reagent)

-

96-well microplate

-

Incubator (37°C)

-

Microplate reader

-

-

Procedure:

-

Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme to a predetermined optimal concentration in cold buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, various concentrations of the test compound (or vehicle control), and the diluted enzyme solution. Include a positive control with a known inhibitor.

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding the ATP solution to each well.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination and Phosphate Detection: Stop the reaction and add the phosphate detection reagent according to the manufacturer's instructions.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

2. MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cells to be tested

-

Cell culture medium

-

Test compound (this compound or its analogs)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Shake the plate to ensure complete solubilization and read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for SAR studies.

Caption: Downstream signaling pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ffhdj.com [ffhdj.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of Strophanthin K? [synapse.patsnap.com]

- 7. This compound | C29H42O10 | CID 441852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Antitumor effects of naturally occurring cardiac glycosides this compound and peruvoside on human ER+ and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, the primary cardiac glycoside in lily of the valley (Convallaria majalis), induces tissue factor expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Convallatoxin: A Comprehensive Technical Review of its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Convallatoxin, a potent cardiac glycoside isolated from the lily of the valley plant (Convallaria majalis), has emerged as a compound of significant interest in oncology research.[1][2] Traditionally used in the treatment of cardiac conditions, recent investigations have unveiled its promising anticancer activities across a spectrum of malignancies. This technical guide synthesizes the foundational research into this compound's anticancer properties, providing a detailed overview of its mechanisms of action, effects on various cancer cell lines, and the signaling pathways it modulates. The information is presented to support further research and development of this compound as a potential therapeutic agent.

In Vitro Anticancer Activity of this compound

This compound has demonstrated significant cytotoxic and antiproliferative effects against a diverse range of cancer cell lines in a dose- and time-dependent manner.[3] The following tables summarize the quantitative data from initial key studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Reference |

| HCT116 | Colorectal Cancer | ~50 | 24 | [4] |

| MCF-7 | Breast Cancer (ER+) | 10 | 24 | [5] |

| MCF-7 | Breast Cancer (ER+) | 5.32 ± 0.15 | 72 | [5] |

| MDA-MB-468 | Breast Cancer (TNBC) | Not specified, but more potent than in MDA-MB-231 | 24, 72 | [3] |

| MDA-MB-231 | Breast Cancer (TNBC) | Not specified | 24, 72 | [3] |

| U251MG | Glioma | Dose-dependent reduction in viability at 12.5, 25, and 50 nM | Not specified | [1] |

| A172 | Glioma | Dose-dependent reduction in viability at 12.5, 25, and 50 nM | Not specified | [1] |

| K562 | Leukemia | Not specified, but significant apoptosis at 10 and 30 µM | 24 | [6] |

| MG63 | Osteosarcoma | Dose-dependent inhibition of viability at 12.5, 25, 50, and 100 nM | 24 | [7] |

| U2OS | Osteosarcoma | Dose-dependent inhibition of viability at 12.5, 25, 50, and 100 nM | 24 | [7] |

Table 2: Summary of this compound's Effects on Cancer Cell Processes

| Cancer Type | Cellular Process Affected | Key Findings | Concentration (nM) | Reference |

| Colorectal Cancer | Proliferation, Apoptosis, Angiogenesis | Inhibited proliferation, promoted apoptosis, and inhibited angiogenesis. | Not specified | [8] |

| Colorectal Cancer | Cell Growth | Nearly completely blocked cell growth. | 500 | [4] |

| Breast Cancer | Proliferation, Migration, Invasion | Inhibited viability, migration, and invasion. | Not specified | [3] |

| Glioma | Proliferation, Migration, Invasion, Angiogenesis | Reduced cell viability, colony formation, migration, invasion, and angiogenesis. | 12.5, 25, 50 | [1][9] |

| Lung, Colon, Breast Cancer | Proliferation, Invasion, Migration | Inhibited cell proliferation, invasion, and migration. | Not specified | [5] |

| Osteosarcoma | Proliferation, Migration, Invasion, Osteogenic Differentiation | Suppressed proliferation, migration, and invasion; enhanced osteogenic differentiation. | 12.5, 25, 50, 100 | [7][10] |

| Leukemia | Proliferation, Apoptosis | Inhibited proliferation and induced apoptosis. | 10,000, 30,000 | [6] |

| General | Angiogenesis | Inhibited HUVEC growth and demonstrated anti-angiogenic activity in vitro and in vivo. | 2-4 | [5][11] |

| General | Autophagy, Apoptosis | Induced both autophagy and apoptosis. | 5-10 | [11][12] |

Mechanisms of Action

Initial studies have elucidated several key mechanisms through which this compound exerts its anticancer effects. These include the induction of apoptosis and autophagy, inhibition of angiogenesis, and modulation of critical signaling pathways.

Induction of Apoptosis and Autophagy

This compound is a dual inducer of apoptosis and autophagy.[11][12][13] It has been shown to induce apoptosis by increasing the cleavage of caspase-3 and PARP, key executioners of programmed cell death.[5][11][12] In HeLa cells, this compound induced autophagy at concentrations as low as 5 nM, and at 10 nM, it induced both autophagy and apoptosis.[11][12]

Anti-Angiogenesis

This compound exhibits potent anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of endothelial cells.[8] It has been shown to inhibit the growth of human umbilical vein endothelial cells (HUVECs) and demonstrates anti-angiogenic activity both in vitro and in vivo.[1][11] The anti-angiogenic effects are linked to the downregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[14]

Inhibition of Na+/K+-ATPase

As a cardiac glycoside, a primary mechanism of action for this compound is the inhibition of the Na+/K+-ATPase pump.[1][5] This inhibition disrupts the cellular ion homeostasis, which can trigger downstream signaling events leading to cell death. A dose of 10 nM this compound was shown to reduce A549 non-small cell lung cancer cells by inhibiting this pump.[5]

Modulation of Signaling Pathways

This compound's anticancer effects are mediated through its interaction with multiple intracellular signaling pathways that are often dysregulated in cancer.

JAK/STAT3 Pathway

A significant body of research points to the JAK/STAT3 pathway as a key target of this compound.[1][8] It has been shown to inhibit the phosphorylation of STAT3 at both Tyrosine 705 (via JAK1, JAK2, and Src) and Serine 727 (via the PI3K-AKT-mTOR pathway) in colorectal cancer cells.[8] In glioma cells, this compound downregulated the phosphorylation levels of JAK and STAT3.[1][9]

Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.

mTOR Signaling Pathway

This compound has been identified as an inhibitor of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[5] In colorectal cancer, it inhibits the serine-727 phosphorylation of STAT3 via the PI3K-AKT-mTOR pathway.[8] Furthermore, in human cervical carcinoma cells, this compound induces autophagy by blocking the mTOR signaling pathway.[5]

Caption: this compound-mediated inhibition of the mTOR signaling pathway.

Wnt/β-catenin Pathway

In osteosarcoma cells, this compound has been shown to inactivate the Wnt/β-catenin pathway by downregulating the expression of parathyroid hormone receptor 1 (PTHR1).[7] This inactivation contributes to the suppression of malignant progression in osteosarcoma.[7]

Caption: Downregulation of the Wnt/β-catenin pathway by this compound.

Akt-E2F1 Signaling Pathway

In K562 leukemia cells, this compound was found to inhibit cell proliferation and induce apoptosis by attenuating the Akt-E2F1 signaling pathway.[6] It significantly decreased Akt phosphorylation and E2F1 expression.[6]

References

- 1. This compound inhibits proliferation and angiogenesis of glioma cells via regulating JAK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The cardiac glycoside this compound inhibits the growth of colorectal cancer cells in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound suppresses osteosarcoma cell proliferation, migration, invasion, and enhances osteogenic differentiation by downregulating parathyroid hormone receptor 1 (PTHR1) expression and inactivating Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound promotes apoptosis and inhibits proliferation and angiogenesis through crosstalk between JAK2/STAT3 (T705) and mTOR/STAT3 (S727) signaling pathways in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 10. tandfonline.com [tandfonline.com]

- 11. This compound, a Dual Inducer of Autophagy and Apoptosis, Inhibits Angiogenesis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a Dual Inducer of Autophagy and Apoptosis, Inhibits Angiogenesis In Vitro and In Vivo | PLOS One [journals.plos.org]

- 13. This compound, a dual inducer of autophagy and apoptosis, inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Animal Models for In Vivo Research of Convallatoxin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Convallatoxin, a potent cardiac glycoside isolated from the lily of the valley plant (Convallaria majalis), has a long history of use in traditional medicine for its cardiotonic effects. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase, an enzyme crucial for maintaining cellular ion gradients. This inhibition leads to an increase in intracellular calcium levels, resulting in a positive inotropic effect on the heart.[1] Beyond its cardiac applications, recent research has unveiled its potential as an anti-cancer agent, demonstrating pro-apoptotic and anti-proliferative effects in various cancer cell lines.

This document provides detailed application notes and protocols for conducting in vivo research on this compound using various animal models. It is intended to guide researchers in selecting appropriate models and designing robust experimental workflows to investigate both the cardiotoxic and anti-cancer properties of this compound.

Animal Model Selection

The choice of animal model is critical for the successful in vivo investigation of this compound and depends largely on the research question.

-

Mice (Mus musculus): Widely used for their genetic tractability, ease of handling, and cost-effectiveness. Mice, particularly immunodeficient strains (e.g., nude mice), are the model of choice for establishing xenografts of human tumors to study the anti-cancer efficacy of this compound. Swiss Webster mice have been used in toxicity studies.[2]

-

Rats (Rattus norvegicus): Often preferred for toxicological and pharmacokinetic studies due to their larger size, which facilitates blood sampling and physiological measurements. Wistar and Sprague-Dawley are common strains used. Rats are also suitable for cardiotoxicity studies, allowing for the monitoring of electrocardiograms (ECG) and blood pressure. The metabolism of this compound has been specifically noted in rats.[3]

-

Guinea Pigs (Cavia porcellus): Known to be more sensitive to the effects of cardiac glycosides than rats, making them a potentially more suitable model for detailed cardiotoxicity and electrophysiological studies.

-

Cats (Felis catus) and Dogs (Canis lupus familiaris): While historically used in cardiovascular research, their use is now less common due to ethical considerations and cost. Cats are known to be particularly sensitive to this compound, which can cause nephrotoxicity and acute renal failure.[3] Accidental poisoning in dogs has also been reported.[4]

-

Nematodes (Caenorhabditis elegans): A simple model organism that can be used for initial toxicity screening and for studying effects on lifespan.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vivo and in vitro studies.